molecular formula C19H14N2O B15052899 4-(Benzo[d]oxazol-2-yl)-N-phenylaniline

4-(Benzo[d]oxazol-2-yl)-N-phenylaniline

Cat. No.: B15052899
M. Wt: 286.3 g/mol
InChI Key: PNYBXIYYTZLEDJ-UHFFFAOYSA-N
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Description

4-(Benzo[d]oxazol-2-yl)-N-phenylaniline is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties . This compound, in particular, has shown potential in various scientific research applications, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzo[d]oxazol-2-yl)-N-phenylaniline typically involves the reaction of 2-aminophenol with benzoic acid derivatives under specific conditions. One common method includes the use of a dehydrating agent such as polyphosphoric acid (PPA) to facilitate the cyclization process, forming the benzoxazole ring . The reaction is usually carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-(Benzo[d]oxazol-2-yl)-N-phenylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxazole ring or the phenyl ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Mechanism of Action

The exact mechanism of action of 4-(Benzo[d]oxazol-2-yl)-N-phenylaniline is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For instance, its anticancer activity may involve the inhibition of certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival .

Comparison with Similar Compounds

  • 2-(Benzo[d]oxazol-2-yl)aniline
  • 2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-ylamine
  • 4-(Benzo[d]oxazol-2-yl)phenol

Comparison: 4-(Benzo[d]oxazol-2-yl)-N-phenylaniline stands out due to its unique combination of the benzoxazole ring and the phenylamine group, which imparts distinct biological activities. Compared to other benzoxazole derivatives, this compound has shown higher potency in certain antimicrobial and anticancer assays . Its structural features also make it a versatile intermediate for the synthesis of other bioactive molecules.

Biological Activity

4-(Benzo[d]oxazol-2-yl)-N-phenylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a fluorescent probe. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d]oxazole moiety, which is known for its electronic properties and ability to intercalate with DNA. The N-phenyl group enhances its stability and reactivity, making it suitable for various biological applications.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The benzo[d]oxazole moiety can intercalate with DNA, while the phenyl group may form hydrogen bonds with protein targets, influencing various biological pathways.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds related to this compound. For instance, derivatives have shown significant inhibition of cell proliferation in breast cancer cell lines (MCF-7, CAMA-1, HCC1954, SKBR-3) with IC50 values ranging from 0.09 to 157.4 µM . The compounds' effectiveness appears correlated with their oxidant activity, suggesting a mechanism involving reactive oxygen species (ROS) generation.

Cell Line IC50 (µM) Notes
MCF-70.30 - 157.4Varying degrees of inhibition observed
CAMA-10.16 - 139Significant activity noted
SKBR-30.09 - 93.08Most responsive to benzoxazines
HCC19540.51 - 157.2Moderate sensitivity

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar compounds have shown activity against various bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating substantial antibacterial potential . The structure-property relationship suggests that modifications to the phenyl ring can enhance antibacterial activity.

Study on Breast Cancer Cell Lines

A study conducted on a series of 4H-benzo[d][1,3]oxazines derived from N-(2-alkynyl)aryl benzamides revealed their potential as drug candidates for breast cancer treatment. The research emphasized the need for further trials to fully elucidate the cellular and molecular effects of these compounds .

Fluorescent Probes

Research has also explored the use of this compound as a fluorescent probe in biological imaging. Its structural properties allow it to interact effectively with biological targets, which could facilitate advancements in diagnostic imaging techniques.

Properties

Molecular Formula

C19H14N2O

Molecular Weight

286.3 g/mol

IUPAC Name

4-(1,3-benzoxazol-2-yl)-N-phenylaniline

InChI

InChI=1S/C19H14N2O/c1-2-6-15(7-3-1)20-16-12-10-14(11-13-16)19-21-17-8-4-5-9-18(17)22-19/h1-13,20H

InChI Key

PNYBXIYYTZLEDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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